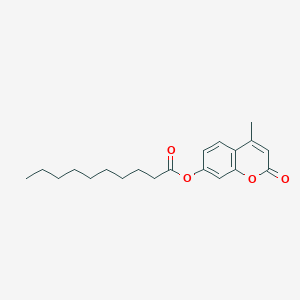

4-Methylumbelliferyl Decanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFJJKMPGKQQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404823 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66185-70-4 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Principle of 4-Methylumbelliferyl Decanoate Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of high-throughput screening, enzyme kinetics, and diagnostic assays, the demand for sensitive, reliable, and efficient methods for detecting enzymatic activity is paramount. Fluorogenic substrates have emerged as indispensable tools, offering significant advantages over traditional colorimetric methods. Among these, 4-Methylumbelliferyl Decanoate (4-MUD) has garnered attention as a valuable substrate for the continuous and highly sensitive assay of lipolytic enzymes, such as carboxylesterases and lipases. This technical guide elucidates the core principle of 4-MUD fluorescence, provides detailed experimental protocols, and presents key data for its application in research and drug development.

The Fundamental Principle: From Non-Fluorescence to Intense Blue Light

The utility of this compound as a fluorogenic substrate lies in a straightforward yet elegant enzymatic reaction. 4-MUD itself is a non-fluorescent molecule. The decanoate group, a ten-carbon fatty acid chain, is linked to the 7-hydroxyl group of 4-methylumbelliferone (4-MU) via an ester bond. This ester linkage effectively quenches the inherent fluorescence of the 4-methylumbelliferone core.

The central principle is the enzymatic hydrolysis of this ester bond by a target enzyme, such as a lipase or a carboxylesterase. This cleavage event liberates two products: decanoic acid and the highly fluorescent molecule, 4-methylumbelliferone (4-MU), also known as hymecromone.[1] Once liberated, 4-MU exhibits a strong blue fluorescence under ultraviolet (UV) light. The intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which, in turn, is a direct measure of the enzyme's activity.

The fluorescence of 4-methylumbelliferone is highly dependent on the pH of the surrounding medium. Its fluorescence intensity significantly increases at alkaline pH, with a maximum signal typically observed above pH 9.[2] This property is often exploited in endpoint assays where the reaction is stopped by the addition of a high-pH buffer, thereby maximizing the fluorescent signal for sensitive detection.

Quantitative Data Summary

For accurate and reproducible experimental design, a thorough understanding of the photophysical properties of the fluorescent product, 4-methylumbelliferone, and the kinetic parameters of the enzymatic reaction is crucial.

Table 1: Photophysical Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| Excitation Wavelength (λex) | ~360-365 nm | Optimal at alkaline pH (>9) |

| Emission Wavelength (λem) | ~445-450 nm | Optimal at alkaline pH (>9) |

| pH Dependence | Fluorescence intensity increases with pH, maximal above pH 9 | |

| Quantum Yield | High in alkaline solutions | |

| Molar Extinction Coefficient | ~18,000 M⁻¹cm⁻¹ at 360 nm |

Table 2: Kinetic Parameters for Lipase with 4-Methylumbelliferyl Ester Substrates (Illustrative)

While specific Km and Vmax values for this compound are dependent on the specific enzyme and assay conditions, the following table provides illustrative data for lipases with similar 4-MU ester substrates to demonstrate the typical range of these parameters.

| Substrate | Enzyme | Km (mM) | Vmax (U/mg) | Reference |

| 4-Methylumbelliferyl Butyrate | Candida rugosa lipase | ~0.1 - 0.5 | Not specified | [3] |

| p-Nitrophenyl Palmitate | Bacillus thermocatenulatus lipase | 0.104 | 3.58 |

Note: The determination of Km and Vmax for a specific enzyme with 4-MUD requires experimental investigation following a standard Michaelis-Menten kinetics protocol.

Experimental Protocols

The following are detailed methodologies for performing enzyme assays using this compound.

Protocol 1: Continuous Fluorometric Assay for Lipase/Esterase Activity

This protocol allows for the real-time monitoring of enzyme activity.

Materials:

-

This compound (4-MUD) stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% Triton X-100 or other suitable detergent to solubilize the substrate)

-

Enzyme solution (purified or as a cell lysate)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm

Procedure:

-

Prepare Working Substrate Solution: Dilute the 4-MUD stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). It is crucial to ensure the substrate is fully solubilized, which may require sonication or vortexing.

-

Set up the Reaction: In each well of the microplate, add:

-

50 µL of Assay Buffer

-

25 µL of enzyme solution (at various dilutions) or control (buffer for blank, or a known inhibitor)

-

-

Pre-incubate: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 25 µL of the working substrate solution to each well to start the reaction.

-

Measure Fluorescence: Immediately place the microplate in the fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every minute for a period of 15-60 minutes.

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the fluorescence intensity against time for each enzyme concentration.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of product formation using a standard curve of 4-methylumbelliferone.

-

Protocol 2: Endpoint Assay for High-Throughput Screening

This protocol is suitable for screening large numbers of samples or potential enzyme inhibitors.

Materials:

-

Same as Protocol 1

-

Stop Solution (e.g., 100 mM Glycine-NaOH, pH 10.5)

Procedure:

-

Prepare Working Substrate Solution: As described in Protocol 1.

-

Set up the Reaction: In each well of the microplate, add:

-

50 µL of Assay Buffer

-

25 µL of enzyme solution, compound to be screened, or control.

-

-

Initiate the Reaction: Add 25 µL of the working substrate solution to each well.

-

Incubate: Incubate the plate at the desired reaction temperature for a fixed period (e.g., 30 minutes).

-

Stop the Reaction: Add 100 µL of Stop Solution to each well. This will halt the enzymatic reaction and maximize the fluorescence of the 4-MU product.

-

Measure Fluorescence: Read the fluorescence intensity of each well in a microplate reader.

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Compare the fluorescence of the test samples to the controls to determine enzyme activity or inhibition.

-

Visualizations

To further clarify the principles and workflows, the following diagrams are provided.

Caption: Enzymatic cleavage of non-fluorescent 4-MUD to fluorescent 4-MU.

Caption: General experimental workflow for a 4-MUD enzyme assay.

Conclusion

This compound serves as a powerful and sensitive tool for the investigation of lipase and carboxylesterase activity. The core principle, based on the enzymatic release of the highly fluorescent 4-methylumbelliferone, allows for both continuous and endpoint assays suitable for a wide range of applications, from fundamental enzyme characterization to high-throughput screening in drug discovery. By understanding the fundamental principles and adhering to robust experimental protocols, researchers can effectively leverage the advantages of this fluorogenic substrate to advance their scientific endeavors.

References

A Technical Guide to 4-Methylumbelliferyl Decanoate in Esterase Assays: Mechanism, Protocols, and Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl Decanoate (4-MUD) is a widely utilized fluorogenic substrate in biochemical assays for the detection and quantification of esterase activity. Its utility lies in the enzymatic cleavage of the non-fluorescent 4-MUD molecule, which liberates the highly fluorescent product, 4-methylumbelliferone (4-MU). The resulting fluorescent signal is directly proportional to the esterase activity, providing a sensitive and continuous method for monitoring enzyme kinetics. This technical guide provides an in-depth overview of the mechanism of action of 4-MUD, detailed experimental protocols, and a summary of kinetic data for its interaction with various esterases.

Core Mechanism of Action

The fundamental principle of the 4-MUD esterase assay is the enzymatic hydrolysis of an ester bond. In its native state, this compound is a non-fluorescent molecule. An esterase enzyme catalyzes the cleavage of the ester bond linking the decanoate group to the 4-methylumbelliferone core. This hydrolysis reaction yields two products: decanoic acid and the highly fluorescent compound 4-methylumbelliferone (4-MU).

The liberated 4-MU exhibits strong blue fluorescence upon excitation with ultraviolet (UV) light. The intensity of this fluorescence is directly proportional to the amount of 4-MU produced, which in turn correlates with the level of esterase activity in the sample.

Physicochemical and Fluorescent Properties of 4-Methylumbelliferone (4-MU)

The fluorescence of 4-MU is highly dependent on the pH of the solution. The fluorescence intensity increases significantly in alkaline conditions, with an emission maximum around 445-455 nm. The excitation maximum is also pH-dependent, with values around 320 nm in acidic to neutral conditions and shifting to approximately 360-385 nm in alkaline conditions.[1] For this reason, esterase assays using 4-MUD are often terminated by the addition of a high pH stop solution to maximize the fluorescent signal of the liberated 4-MU.

Signaling Pathway and Experimental Workflow

The interaction of 4-MUD with an esterase and the subsequent detection of the fluorescent product can be visualized as a clear signaling pathway and experimental workflow.

Quantitative Data: Kinetic Parameters

The efficiency of an esterase in hydrolyzing 4-MUD can be quantified by determining the Michaelis-Menten kinetic parameters, Km and Vmax. Km represents the substrate concentration at which the reaction rate is half of Vmax, and is an inverse measure of the substrate's affinity for the enzyme. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Enzyme | Source | Km (µM) | Vmax (µmol/min/mg or U/mg) | Reference |

| Esterase (Est4L) | Oil-polluted mud flat metagenomic library | 100 (for p-nitrophenyl decanoate) | 0.036 | [2] |

Detailed Experimental Protocols

This section provides a detailed methodology for a typical 4-MUD esterase assay in a 96-well plate format.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 (or other buffer suitable for the specific esterase).

-

4-MUD Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the 4-MUD stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined by performing a substrate titration curve.

-

Esterase Solution: Prepare a stock solution of the esterase in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Store on ice.

-

Stop Solution: 0.2 M Glycine-NaOH buffer, pH 10.5.

-

4-Methylumbelliferone (4-MU) Standard Stock Solution: Prepare a 1 mM stock solution of 4-MU in DMSO.

-

4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard stock solution in Assay Buffer containing the Stop Solution (e.g., from 0 to 50 µM).

Assay Procedure

-

Prepare the 96-well Plate:

-

Add 50 µL of Assay Buffer to each well.

-

For the standard curve, add 50 µL of each 4-MU standard dilution to separate wells.

-

Add 50 µL of Assay Buffer to a well to serve as a blank (no enzyme).

-

-

Add Enzyme:

-

Add 50 µL of the diluted esterase solution to the wells designated for the assay.

-

For the blank and standard curve wells, add 50 µL of Assay Buffer.

-

-

Pre-incubation:

-

Pre-incubate the plate at the optimal temperature for the esterase (e.g., 37°C) for 5 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the working substrate solution to each well to initiate the reaction. The final volume in each well will be 150 µL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Add 100 µL of the Stop Solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

-

-

Measure Fluorescence:

-

Measure the fluorescence intensity in a microplate reader with excitation at approximately 365 nm and emission at approximately 445 nm.

-

Data Analysis

-

Subtract Background: Subtract the fluorescence reading of the blank from all experimental and standard curve readings.

-

Generate Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve. Determine the linear regression equation for the curve.

-

Calculate Esterase Activity: Use the standard curve to convert the fluorescence readings of the experimental samples into the concentration of 4-MU produced. The esterase activity can then be calculated using the following formula:

Activity (U/mL) = ( [4-MU produced] (µM) / incubation time (min) ) * dilution factor

One unit (U) of esterase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-MU per minute under the specified assay conditions.

Conclusion

This compound is a robust and sensitive substrate for the continuous fluorometric assay of esterase activity. Understanding its mechanism of action, the pH-dependent fluorescence of its product, and employing a well-defined experimental protocol are crucial for obtaining accurate and reproducible results. This guide provides the foundational knowledge and practical steps for researchers, scientists, and drug development professionals to effectively utilize 4-MUD in their studies of esterase function and inhibition.

References

4-Methylumbelliferyl Decanoate: A Technical Guide for Enzyme Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl Decanoate (4-MUD) is a fluorogenic substrate extensively utilized in biochemical research to assay the activity of various hydrolytic enzymes, primarily lipases and carboxylesterases. This technical guide provides an in-depth overview of the principles underlying 4-MUD-based assays, detailed experimental protocols, and data presentation for researchers in academia and the pharmaceutical industry. The enzymatic cleavage of the non-fluorescent 4-MUD yields the highly fluorescent product 4-methylumbelliferone (4-MU), enabling sensitive and continuous monitoring of enzyme activity. This guide will serve as a comprehensive resource for the effective application of 4-MUD in enzyme kinetics, inhibitor screening, and other research applications.

Introduction

Enzyme assays are fundamental tools in life sciences and drug discovery for elucidating enzyme mechanisms, determining kinetic parameters, and identifying potential therapeutic agents. Fluorogenic substrates, such as those derived from 4-methylumbelliferone (4-MU), offer significant advantages over colorimetric or radiometric methods, including higher sensitivity, lower background signals, and suitability for high-throughput screening (HTS). This compound (4-MUD), a derivative of 4-MU with a ten-carbon acyl chain, is particularly useful for probing the activity of enzymes that hydrolyze medium-chain fatty acid esters, such as certain lipases and carboxylesterases. The application of 4-MUD has been noted in various research contexts, from studying enzyme activity in plant tissues to assessing the degradation of biopharmaceutical excipients.[1][2]

Principle of the Assay

The 4-MUD assay is based on a straightforward enzymatic reaction that results in a measurable fluorescent signal.

-

Enzymatic Hydrolysis: In the presence of a suitable hydrolase, such as a lipase or carboxylesterase, the ester bond in the non-fluorescent 4-MUD molecule is cleaved.

-

Product Formation: This hydrolysis reaction yields two products: decanoic acid and the highly fluorescent molecule, 4-methylumbelliferone (4-MU).

-

Fluorescence Detection: The liberated 4-MU can be excited by ultraviolet (UV) light and emits a strong blue fluorescence, which can be quantified using a fluorometer or a microplate reader. The rate of fluorescence increase is directly proportional to the enzymatic activity under appropriate assay conditions.

The workflow for a typical 4-MUD based enzyme assay is depicted below.

References

Measuring Carboxylesterase Activity: A Technical Guide to the Use of 4-Methylumbelliferyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterases (CEs) are a crucial class of serine hydrolase enzymes involved in the metabolism of a wide array of xenobiotics, including many therapeutic drugs. The activity of these enzymes can significantly impact the pharmacokinetics, efficacy, and toxicity of ester-containing drugs. Therefore, accurate measurement of CE activity is paramount in drug discovery and development. This technical guide provides an in-depth overview of the use of 4-Methylumbelliferyl Decanoate (4-MUD), a fluorogenic substrate, for the sensitive and continuous monitoring of carboxylesterase activity.

The fundamental principle of this assay lies in the enzymatic cleavage of the non-fluorescent 4-MUD substrate by carboxylesterases. This hydrolysis reaction yields two products: decanoic acid and the highly fluorescent molecule, 4-methylumbelliferone (4-MU). The intensity of the fluorescence emitted by 4-MU is directly proportional to the enzymatic activity of the carboxylesterase present in the sample. The fluorescent signal can be monitored over time to determine the reaction kinetics.

The Role of Carboxylesterases in Drug Development

Carboxylesterases play a pivotal role in the metabolic fate of numerous drugs.[1][2][3][4][5][6][7][8] They are responsible for the hydrolysis of ester prodrugs into their active forms, a common strategy to enhance the oral bioavailability of pharmaceuticals. Conversely, CEs can also inactivate ester-containing drugs, influencing their half-life and therapeutic window. Understanding the interaction of a drug candidate with carboxylesterases is therefore essential for:

-

Predicting Pharmacokinetics: Assessing the rate of drug metabolism by CEs helps in predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Optimizing Prodrug Design: Quantifying CE activity aids in the rational design of ester prodrugs with optimal activation rates.

-

Identifying Drug-Drug Interactions: Investigating the potential of a new chemical entity to inhibit or induce carboxylesterases can prevent adverse drug-drug interactions.

-

Understanding Interindividual Variability: Genetic polymorphisms in CE genes can lead to significant differences in enzyme activity among individuals, affecting drug response. Measuring CE activity can help in personalizing medicine.

Biochemical Pathway of 4-MUD Hydrolysis

The enzymatic reaction at the core of this assay is the hydrolysis of the ester bond in this compound by a carboxylesterase. The enzyme's active site, containing a catalytic triad of serine, histidine, and aspartate or glutamate, facilitates the nucleophilic attack on the carbonyl carbon of the ester. This results in the release of the fluorescent 4-methylumbelliferone and decanoic acid.

Experimental Protocols

The following provides a detailed methodology for measuring carboxylesterase activity using 4-MUD in a 96-well microplate format. This protocol is a general guideline and may require optimization for specific experimental conditions, such as the source of the enzyme (e.g., tissue homogenates, cell lysates, recombinant enzymes) and the specific carboxylesterase isoform being studied.

Materials and Reagents

-

This compound (4-MUD)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

4-Methylumbelliferone (4-MU) standard

-

Black, flat-bottom 96-well microplates

-

Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~450 nm)

-

Enzyme source (e.g., liver microsomes, cell lysate)

-

Bradford reagent or other protein quantification assay kit

Preparation of Solutions

-

4-MUD Stock Solution: Prepare a 10 mM stock solution of 4-MUD in DMSO. Store in small aliquots at -20°C, protected from light.

-

Working Substrate Solution: On the day of the experiment, dilute the 4-MUD stock solution in Tris-HCl buffer to the desired final concentrations (e.g., a range from 0.1 µM to 100 µM for kinetic studies). It is crucial to ensure that the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid enzyme inhibition.

-

4-MU Standard Stock Solution: Prepare a 1 mM stock solution of 4-MU in DMSO.

-

4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard stock solution in the assay buffer to generate a standard curve (e.g., 0-10 µM). This curve will be used to convert the relative fluorescence units (RFU) to the amount of product formed (moles).

Enzyme Preparation

-

Tissue Homogenates: Homogenize fresh or frozen tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors) on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant (e.g., S9 fraction or microsomes).

-

Cell Lysates: Lyse cultured cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer compatible with enzyme activity). Centrifuge to remove insoluble material.

-

Protein Quantification: Determine the protein concentration of the enzyme preparation using a standard method like the Bradford assay.

Assay Procedure

-

Plate Setup: Add 50 µL of the appropriate buffer to all wells of a black 96-well microplate.

-

Enzyme Addition: Add 20 µL of the enzyme preparation (diluted in assay buffer to an appropriate concentration) to the sample wells. For the negative control wells, add 20 µL of buffer or heat-inactivated enzyme.

-

Substrate Addition: To initiate the reaction, add 30 µL of the working substrate solution to each well. The final volume in each well will be 100 µL.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for a period of 30-60 minutes.

-

Standard Curve: In a separate set of wells, add 100 µL of each 4-MU standard dilution and measure the endpoint fluorescence.

Data Analysis

-

Calculate the rate of reaction: For each sample, plot the fluorescence intensity (RFU) against time (minutes). The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion (ΔRFU/min).

-

Convert RFU to moles of product: Using the 4-MU standard curve, determine the amount of 4-MU (in moles) that corresponds to the change in fluorescence.

-

Calculate enzyme activity: Express the carboxylesterase activity as the rate of product formation per unit of time per amount of protein (e.g., nmol/min/mg protein).

Experimental Workflow

The following diagram illustrates the general workflow for a carboxylesterase activity assay using 4-MUD.

Data Presentation: Quantitative Analysis of Carboxylesterase Activity

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are essential for characterizing the enzymatic activity of carboxylesterases. These parameters can be determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Below is a template for summarizing the kinetic data for carboxylesterase activity with 4-MUD. It is important to note that the specific values will vary depending on the enzyme source, isoform, and experimental conditions. Researchers should experimentally determine these values for their specific system.

| Enzyme Source | Carboxylesterase Isoform | Kₘ (µM) for 4-MUD | Vₘₐₓ (nmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

| Human Liver Microsomes | CES1 | [To be determined] | [To be determined] | [To be determined] |

| Human Liver Microsomes | CES2 | [To be determined] | [To be determined] | [To be determined] |

| Rat Liver Microsomes | CES1 | [To be determined] | [To be determined] | [To be determined] |

| Recombinant Human CES1 | CES1 | [To be determined] | [To be determined] | [To be determined] |

| Recombinant Human CES2 | CES2 | [To be determined] | [To be determined] | [To be determined] |

Table 1: Template for Summarizing Kinetic Parameters of Carboxylesterase Activity with this compound.

For comparative purposes, the following table provides examples of kinetic parameters for carboxylesterases with other substrates.

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |

| Human CES1 | Dabigatran Etexilate (ethyl ester) | 24.9 ± 2.9 | 676 ± 26 | [9] |

| Human CES2 | Dabigatran Etexilate (carbamate ester) | 5.5 ± 0.8 | 12.0 ± 0.3 | [9] |

| Rat Nasal Respiratory Mucosa | Vinyl Acetate | 300 - 1070 | 22 - 46 (µmol/min/mg) | [10][11] |

| Rat Nasal Olfactory Mucosa | Vinyl Acetate | 300 - 1070 | 89 - 165 (µmol/min/mg) | [10][11] |

Table 2: Examples of Kinetic Parameters for Carboxylesterases with Various Substrates.

Conclusion

The fluorometric assay using this compound is a robust, sensitive, and continuous method for measuring carboxylesterase activity. Its application in drug discovery and development provides valuable insights into the metabolic stability and pharmacokinetic properties of ester-containing drug candidates. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can effectively utilize this powerful tool to advance their drug development programs. The provided templates for data presentation and the visual workflows are intended to facilitate the implementation and interpretation of this important enzymatic assay.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. abcam.com [abcam.com]

- 4. promega.com [promega.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promega.com [promega.com]

- 7. content.abcam.com [content.abcam.com]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. Detection techniques of carboxylesterase activity: An update review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of nasal carboxylesterase-mediated metabolism of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Hydrolysis of 4-Methylumbelliferyl Decanoate by Lipases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of 4-methylumbelliferyl decanoate serves as a cornerstone for the sensitive and continuous monitoring of lipase activity. Lipases, a class of enzymes that catalyze the hydrolysis of lipids, are pivotal in numerous physiological processes and have extensive applications in biotechnology and pharmacology. The use of fluorogenic substrates, such as 4-methylumbelliferyl esters, has revolutionized the study of these enzymes. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of this compound and other structurally similar esters in lipase research.

The fundamental advantage of employing this compound and its analogs lies in the fluorometric detection method, which offers inherently higher sensitivity compared to traditional colorimetric assays.[1] The enzymatic cleavage of the non-fluorescent 4-methylumbelliferyl ester yields the highly fluorescent product, 4-methylumbelliferone (4-MU). This allows for the detection of lipase activity at much lower concentrations, which is particularly crucial when working with purified enzyme preparations, cell lysates, tissue homogenates, and serum, or for high-throughput screening of lipase inhibitors.[1][2]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, by a lipase. This reaction cleaves the ester bond, releasing the decanoate fatty acid and the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of the increase in fluorescence intensity is directly proportional to the lipase activity in the sample. The fluorescence of 4-MU is typically measured at an excitation wavelength of approximately 360-365 nm and an emission wavelength of around 445-450 nm.[1][2] It is important to note that other esterases may also hydrolyze this substrate; therefore, appropriate controls are necessary to ensure the specific measurement of lipase activity.[2]

The selection of the acyl chain length of the 4-methylumbelliferyl ester is critical and depends on the specific lipase being investigated, as different lipases exhibit varying specificities towards substrates with different acyl chain lengths.[1] While this guide focuses on the decanoate derivative, data for other chain lengths such as butyrate, heptanoate, and palmitate are often more readily available in the literature and can provide valuable comparative insights.

Experimental Protocols

General Fluorometric Lipase Assay Protocol

This protocol provides a general guideline for a fluorometric lipase assay using a 4-methylumbelliferyl ester substrate. Modifications may be required based on the specific lipase and experimental conditions.

Materials:

-

This compound (or other 4-MU ester) substrate solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0)

-

Enzyme solution (lipase)

-

4-Methylumbelliferone (4-MU) standard for calibration curve

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. Store this solution at -20°C, protected from light.[2]

-

Standard Stock Solution (1 mM 4-MU): Dissolve an appropriate amount of 4-MU in DMSO to achieve a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.[2]

-

Working Substrate Solution: Dilute the Substrate Stock Solution with Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare this solution fresh before each experiment.

-

4-MU Standard Curve: Prepare a series of dilutions of the 4-MU Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0-100 µM).

Assay Procedure:

-

Pipette 50 µL of the enzyme solution (and appropriate controls, such as a buffer blank) into the wells of the microplate.[1]

-

Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.[1]

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the increase in fluorescence intensity over time at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm.[1] Measurements can be taken in kinetic mode or as an endpoint reading after a specific incubation time.

Data Analysis:

-

Subtract the fluorescence reading of the blank control from all other readings.

-

Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-MU produced in each sample well.

-

Calculate the lipase activity, often expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of 4-methylumbelliferone per minute under the specified assay conditions.[2]

Data Presentation

Quantitative data for the hydrolysis of 4-methylumbelliferyl esters by various lipases are summarized below. Data for the decanoate ester are limited in the reviewed literature, so data for other chain lengths are included for comparison.

Table 1: Michaelis-Menten Constants (Km) for Lipase-Catalyzed Hydrolysis of 4-Methylumbelliferyl Esters

| Lipase Source | Substrate | Km (mM) | Reference |

| Candida rugosa (free) | Olive Oil | 0.15 | [3][4] |

| Not Specified | Butyryl 4-methyl umbelliferone | Not specified, but calculated | [5] |

Note: The Km value for olive oil hydrolysis by Candida rugosa lipase is provided as a reference point for a natural substrate.

Table 2: Inhibition of Lipase Activity

| Lipase Source | Inhibitor | Substrate | IC50 | Reference |

| Pancreatic Lipase | F01 (flavonoid derivative) | p-nitrophenyl palmitate | 17.68 ± 1.43 µM | [6] |

| Pancreatic Lipase | Orlistat (reference compound) | p-nitrophenyl palmitate | > 100 µM for most tested flavonoids | [6] |

| Candida rugosa Lipase | Tropolone | 4-MUB and 4-MUP | Not specified, but determined | [7] |

Note: The data in this table is for different lipase substrates and inhibitors, illustrating the application of such assays in drug development.

Table 3: Optimal Conditions for Lipase Activity

| Lipase Source | Parameter | Optimal Value | Reference |

| Candida rugosa (free) | pH | 7.0 | [3][4] |

| Candida rugosa (immobilized) | pH | 6.0 | [3][4] |

| Candida rugosa (free) | Temperature | 37°C | [3][4] |

| Candida rugosa (immobilized) | Temperature | 50°C | [3][4] |

| Pyrococcus furiosus (recombinant) | pH | 7.0 | [8] |

| Pyrococcus furiosus (recombinant) | Temperature | 60°C | [8] |

Visualizations

Enzymatic Reaction Workflow

Caption: Enzymatic hydrolysis of this compound by lipase.

Experimental Workflow for Lipase Assay

Caption: General experimental workflow for a fluorometric lipase assay.

Conclusion

The hydrolysis of this compound and other related esters provides a robust and highly sensitive method for the characterization of lipase activity. This technical guide offers a foundational understanding and practical protocols for researchers, scientists, and drug development professionals. The high sensitivity of this fluorometric assay makes it particularly suitable for high-throughput screening of potential lipase inhibitors and for detailed kinetic studies. While data specific to the decanoate derivative may be less prevalent, the principles and methodologies outlined are broadly applicable across a range of 4-methylumbelliferyl esters, allowing for adaptable and powerful insights into the function of lipases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immobilization and Characterization of a Recombinant Thermostable Lipase (Pf2001) from Pyrococcus furiosus on Supports with Different Degrees of Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence of 4-Methylumbelliferone (4-MU)

For Researchers, Scientists, and Drug Development Professionals

Core Principles of 4-Methylumbelliferone Fluorescence

4-Methylumbelliferone (4-MU), a coumarin derivative also known as hymecromone, is a widely utilized fluorophore in biomedical research and diagnostics. Its utility stems from its distinct fluorescent properties, which are highly sensitive to its chemical environment, most notably pH. In its native, non-ionized state, 4-MU exhibits minimal fluorescence. However, upon deprotonation of its 7-hydroxyl group in an alkaline environment, it is converted to the highly fluorescent phenolate form. This pH-dependent fluorescence is the cornerstone of its application in a vast array of enzymatic assays.[1][2][3]

Derivatives of 4-MU are synthesized to be non-fluorescent substrates for specific enzymes.[4] When an enzyme, such as a glycosidase or phosphatase, cleaves the substrate, it liberates the 4-MU molecule.[4][5][6] The subsequent increase in fluorescence intensity upon liberation and in an appropriately buffered alkaline solution is directly proportional to the enzymatic activity.[4]

Quantitative Fluorescence Properties of 4-Methylumbelliferone

The fluorescence of 4-MU is characterized by its excitation and emission spectra, quantum yield, and pKa. These properties are significantly influenced by the pH of the solvent.

Table 1: pH-Dependent Spectral Properties of 4-Methylumbelliferone

| pH Range | Excitation Maximum (λex) | Emission Maximum (λem) | Predominant Species |

| Low (1.97 - 6.72) | 320 nm | 445 nm | Neutral (Protonated) |

| High (7.12 - 10.3) | 360 nm | 445 - 455 nm | Anionic (Deprotonated) |

| Neutral (approx. 7.0) | 320 nm | 445 nm | Mixture |

| Alkaline (>9) | 360 nm | 449 nm | Anionic (Deprotonated) |

Data compiled from multiple sources.[5][6][7][8][9]

Table 2: Physicochemical and Photophysical Properties of 4-Methylumbelliferone

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₈O₃ | - |

| Molecular Weight | 176.2 g/mol | - |

| pKa (7-hydroxyl group) | 7.79 - 7.85 | - |

| Quantum Yield (Φ) | 0.74 | pH 5.98 |

| Quantum Yield (Φ) | 0.95 | pH 9.75 |

Data compiled from multiple sources.[2][8][10]

Visualizing Key Processes and Relationships

Enzymatic Activation of 4-MU Fluorescence

The following diagram illustrates the general principle of using a 4-MU derivative as a fluorogenic substrate for enzyme activity measurement.

Caption: Enzymatic activation of 4-MU fluorescence.

pH-Dependent Fluorescence of 4-Methylumbelliferone

This diagram illustrates the equilibrium between the non-fluorescent and fluorescent forms of 4-MU as a function of pH.

Caption: pH-dependent fluorescence of 4-MU.

General Experimental Workflow for 4-MU Based Enzyme Assays

The following workflow outlines the key steps in a typical enzyme assay using a 4-MU substrate.

Caption: General workflow for 4-MU enzyme assays.

Detailed Experimental Protocols

The following protocols provide a generalized framework for conducting enzyme assays using 4-methylumbelliferone-based substrates. Specific concentrations and incubation times may need to be optimized for the particular enzyme and experimental conditions.

Preparation of Reagents

-

4-MU Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of 4-methylumbelliferone in a suitable solvent such as methanol or DMSO.[2] Store this stock solution protected from light at 4°C or -20°C.

-

4-MU Standard Solutions: Prepare a series of dilutions of the 4-MU stock solution in the assay stop buffer to generate a standard curve. The concentration range should encompass the expected concentrations of 4-MU produced in the enzymatic reaction.

-

4-MU Substrate Stock Solution: Dissolve the specific 4-MU substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide) in an appropriate solvent (e.g., DMSO or water) to a desired stock concentration. Store as recommended by the manufacturer, typically at -20°C and protected from light.

-

Assay Buffer: The composition of the assay buffer will depend on the optimal pH for the enzyme of interest. For many enzymes, this will be in the neutral to slightly acidic range.

-

Stop Buffer (e.g., 0.2 M Sodium Carbonate, pH ~10.5): This is a crucial component. The alkaline pH of the stop buffer serves two purposes: it terminates the enzymatic reaction and it maximizes the fluorescence of the liberated 4-MU by ensuring its complete deprotonation.[11]

Enzyme Activity Assay Protocol

-

Prepare Standard Curve: In a microplate, add the prepared 4-MU standard dilutions to individual wells. Add the stop buffer to each well to bring the final volume to the same as the reaction wells.

-

Prepare Samples: Prepare serial dilutions of the enzyme sample (e.g., cell lysate, purified protein) in the assay buffer. Include a no-enzyme control (blank) containing only the assay buffer.

-

Initiate the Reaction: Add the 4-MU substrate to each well containing the enzyme samples and the blank. The final substrate concentration should be optimized for the specific enzyme, often at or near its Michaelis constant (Km).

-

Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period. The incubation time should be within the linear range of the reaction, where the product formation is proportional to time.

-

Terminate the Reaction: Stop the reaction by adding the alkaline stop buffer to each well.

-

Measure Fluorescence: Read the fluorescence intensity of the plate using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[7][12][13]

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all sample and standard readings.

-

Plot the fluorescence intensity of the 4-MU standards against their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to determine the concentration of 4-MU produced in each enzyme sample.

-

Calculate the enzyme activity, typically expressed in units such as nmol of product formed per minute per mg of protein.

-

Considerations and Potential Interferences

-

pH Control: As demonstrated, the fluorescence of 4-MU is highly pH-dependent.[1][2] It is critical to maintain a consistent and alkaline pH in the final measurement step to ensure accurate and reproducible results.

-

Fluorescence Quenching: Certain compounds can quench the fluorescence of 4-MU, leading to an underestimation of enzyme activity.[14] It is important to test for potential quenching effects of components in the sample matrix.

-

Solvent Effects: The polarity of the solvent can influence the fluorescence emission of 4-MU.[15] While aqueous buffers are standard, the presence of organic solvents may alter the spectral properties.

-

Inner Filter Effect: At high concentrations, 4-MU can absorb the excitation light, leading to a non-linear relationship between concentration and fluorescence.[16] It is important to work within a concentration range where this effect is negligible, which can be confirmed by the linearity of the standard curve.

Conclusion

4-Methylumbelliferone remains an invaluable tool in life sciences research due to its robust and sensitive fluorescent properties. A thorough understanding of its pH-dependent fluorescence, coupled with carefully designed experimental protocols, enables researchers to accurately quantify a wide range of enzymatic activities. By adhering to the principles and methodologies outlined in this guide, scientists can effectively leverage the power of 4-MU in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. nbinno.com [nbinno.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chemsynlab.com [chemsynlab.com]

- 7. 4-Methylumbelliferone | 90-33-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 13. Item - Standard curve of 4-methylumbelliferone (4-MU) fluorescence. - Public Library of Science - Figshare [plos.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 16. researchgate.net [researchgate.net]

4-Methylumbelliferyl Decanoate: An In-Depth Technical Guide to Substrate Specificity for Esterases

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl Decanoate (4-MUD) is a fluorogenic substrate widely employed in biochemical assays to detect and quantify esterase activity. As a member of the 4-methylumbelliferone (4-MU) family of substrates, 4-MUD offers high sensitivity and a continuous assay format, making it a valuable tool in academic research and industrial settings, including high-throughput screening (HTS) for drug discovery. This technical guide provides a comprehensive overview of the substrate specificity of 4-MUD for various esterases, detailed experimental protocols for its use, and its application in drug development.

The core principle of the 4-MUD assay lies in the enzymatic hydrolysis of the non-fluorescent 4-MUD molecule by an esterase. This reaction cleaves the ester bond, releasing decanoic acid and the highly fluorescent product, 4-methylumbelliferone (4-MU). The fluorescence of 4-MU can be monitored in real-time, providing a direct measure of enzyme activity. The intensity of the fluorescent signal is proportional to the rate of substrate hydrolysis, allowing for the determination of kinetic parameters such as K_m and V_max.

Substrate Specificity of this compound

The decanoate (C10) acyl chain of 4-MUD plays a crucial role in determining its specificity for different types of esterases. Generally, esterases are a broad class of enzymes that can be further categorized based on their substrate preferences. The length of the fatty acid chain is a key determinant for whether an enzyme is classified as a "true" esterase (preferring short-chain fatty acids) or a lipase (acting on long-chain triglycerides). 4-MUD, with its medium-length C10 chain, can be hydrolyzed by both esterases and lipases, but the efficiency of this hydrolysis varies significantly among different enzymes.

General Trends in Substrate Specificity:

-

Carboxylesterases (CEs): This large family of enzymes is involved in the metabolism of a wide range of xenobiotics and endogenous compounds. Human carboxylesterase 1 (hCE-1) and human carboxylesterase 2 (hCE-2) are two of the most well-characterized CEs. While hCE-1 generally prefers substrates with a large acyl group and a small alcohol moiety, hCE-2 shows a preference for substrates with a small acyl group and a large alcohol moiety.[1] The medium-chain length of 4-MUD makes it a substrate for both, though kinetic parameters will differ.

-

Lipases: These enzymes are specialized in hydrolyzing long-chain triglycerides. However, many lipases also exhibit activity towards medium-chain fatty acid esters like 4-MUD. For instance, pancreatic lipases and microbial lipases are often assayed using a panel of 4-MU esters with varying chain lengths to profile their substrate specificity.

-

Other Esterases: Various other esterases, such as acetylcholinesterases and butyrylcholinesterases, may also show some activity towards 4-MUD, although it is generally not their preferred substrate.

Quantitative Data on Substrate Specificity

The substrate specificity of an esterase for 4-MUD is best described by its kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while V_max reflects the maximum rate of the reaction. The catalytic efficiency of an enzyme is often expressed as the ratio k_cat/K_m, where k_cat is the turnover number.

| Enzyme | Substrate | K_m (mM) | V_max (U/mg) | Source |

| Est2L | p-Nitrophenyl butyrate (C4) | 0.67 | 0.072 | [2] |

| Est4L | p-Nitrophenyl butyrate (C4) | 0.10 | 0.036 | [2] |

| Acetyl Xylan Esterase I | 4-Methylumbelliferyl acetate | 0.45 | - | |

| Acetyl Xylan Esterase II | 4-Methylumbelliferyl acetate | 0.56 | - |

Note: This table includes data for other esterase substrates to provide context on kinetic parameters, as direct comparative data for a wide range of esterases with 4-MUD is limited in the literature. Researchers should determine the kinetic parameters for their specific enzyme and assay conditions.

Experimental Protocols

The following section provides a detailed methodology for a standard fluorometric esterase assay using 4-MUD. This protocol can be adapted for use in 96-well or 384-well microplates for high-throughput applications.

Materials and Reagents:

-

This compound (4-MUD)

-

4-Methylumbelliferone (4-MU) standard

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Esterase enzyme solution

-

Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

4-MUD Stock Solution (10 mM): Dissolve an appropriate amount of 4-MUD in DMSO. Store at -20°C, protected from light.

-

4-MU Standard Stock Solution (1 mM): Dissolve an appropriate amount of 4-MU in DMSO. Store at -20°C, protected from light.

-

Working Substrate Solution: Dilute the 4-MUD stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare fresh daily.

-

Enzyme Solution: Prepare a dilution of the esterase in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

-

Assay Protocol:

-

Standard Curve: Prepare a series of dilutions of the 4-MU standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-50 µM). Add a fixed volume (e.g., 50 µL) of each standard to the wells of the microplate.

-

Enzyme Reaction:

-

Add a specific volume of the enzyme solution (e.g., 25 µL) to the wells of the microplate.

-

Include appropriate controls:

-

Blank: Assay Buffer without enzyme.

-

Negative Control: A known inactive enzyme or a buffer control.

-

Positive Control: An esterase with known activity towards 4-MUD.

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding a specific volume of the working substrate solution (e.g., 25 µL) to all wells.

-

-

Incubation: Incubate the plate at the desired temperature for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Termination and Measurement:

-

Stop the reaction by adding a specific volume of Stop Solution (e.g., 100 µL) to each well. The basic pH of the stop solution enhances the fluorescence of the 4-MU product.

-

Read the fluorescence in a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.

-

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence of the 4-MU standards versus their concentration to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-MU produced in each enzyme reaction.

-

Calculate the enzyme activity, typically expressed in units such as nmol of 4-MU produced per minute per milligram of protein.

-

Visualization of Experimental Workflow and Reaction Principle

Enzymatic Hydrolysis of 4-MUD

Caption: Enzymatic hydrolysis of 4-MUD by an esterase to produce the fluorescent 4-MU.

Experimental Workflow for 4-MUD Esterase Assay

Caption: A typical workflow for a 4-MUD based fluorometric esterase assay.

Application in Drug Discovery and Development

The high sensitivity and amenability to miniaturization make the 4-MUD assay a powerful tool in drug discovery for the identification of esterase inhibitors. Esterases are therapeutic targets for a variety of diseases, and their inhibition can modulate the metabolism of ester-containing prodrugs.

High-Throughput Screening (HTS) of Esterase Inhibitors:

The 4-MUD assay can be readily adapted for HTS campaigns to screen large compound libraries for potential esterase inhibitors. In a typical HTS format, the enzyme, substrate, and test compounds are incubated together in a microplate, and the reduction in fluorescence signal in the presence of a compound indicates potential inhibition.

Logical Flow for an HTS Campaign:

Caption: Logical flow of a high-throughput screening campaign for identifying esterase inhibitors.

Conclusion

This compound is a versatile and sensitive substrate for the characterization of esterase and lipase activity. Its utility in determining enzyme kinetics and its adaptability for high-throughput screening make it an invaluable tool for researchers in basic science and drug development. Understanding the nuances of its substrate specificity allows for the design of more targeted and informative experiments, ultimately accelerating the pace of discovery in enzymology and therapeutic development.

References

The Cornerstone of High-Throughput Screening: A Technical Guide to Umbelliferyl-Based Enzyme Substrates

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, principles, and applications of umbelliferyl-based enzyme substrates. This whitepaper details their role in revolutionizing enzyme kinetics and diagnostics through high-sensitivity, fluorogenic assays.

In the landscape of modern biochemical and pharmaceutical research, the quest for sensitive, reliable, and high-throughput analytical methods is paramount. Umbelliferyl-based enzyme substrates have emerged as a cornerstone technology, offering unparalleled advantages for the study of enzyme activity.[1][2] This technical guide provides an in-depth exploration of the discovery, development, and diverse applications of these fluorogenic substrates, equipping researchers with the knowledge to effectively implement them in their workflows.

The core principle behind umbelliferyl-based assays lies in the enzymatic cleavage of a non-fluorescent substrate to liberate the highly fluorescent molecule, 4-methylumbbelliferone (4-MU).[2] This process results in a direct and proportional increase in fluorescence intensity, enabling real-time monitoring of enzyme kinetics with exceptional sensitivity.[2][3] The versatility of this platform allows for the design of substrates for a wide array of enzymes, including glycosidases, phosphatases, and sulfatases, making it an invaluable tool in genetics, enzymology, and molecular signaling research.[1][4][5][6]

Principle of Umbelliferyl-Based Fluorogenic Assays

Umbelliferyl-based substrates are synthesized by linking 4-methylumbelliferone to a specific enzyme recognition moiety (e.g., a sugar, phosphate, or sulfate group) via a bond that can be cleaved by the target enzyme. In their conjugated form, these substrates are typically non-fluorescent or exhibit very low fluorescence. Upon enzymatic hydrolysis, the fluorescent 4-MU is released. The fluorescence of 4-MU is highly dependent on pH, with maximum emission occurring in alkaline conditions (pH > 10).[7] This property is often exploited in discontinuous assays where the reaction is stopped with a high-pH buffer to maximize the fluorescent signal.[2][4] However, fluorinated derivatives of 4-MU, such as 6,8-difluoro-4-methylumbelliferone, have been developed with lower pKa values, enabling continuous assays at neutral or acidic pH.[4][8]

The workflow for a typical umbelliferyl-based enzyme assay is straightforward and adaptable to high-throughput screening formats.

Key Enzyme Classes and Corresponding Umbelliferyl Substrates

The adaptability of the umbelliferone core has led to the development of a broad spectrum of substrates targeting various enzyme classes.

| Enzyme Class | Substrate Example | Abbreviation | Target Enzyme Example |

| Glycosidases | 4-Methylumbelliferyl-β-D-glucuronide | 4-MUG | β-Glucuronidase |

| 4-Methylumbelliferyl-β-D-galactopyranoside | 4-MUGal | β-Galactosidase[5] | |

| 4-Methylumbelliferyl-β-D-glucopyranoside | 4-MUGlc | β-Glucosidase[9][10] | |

| 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide | 4-MUNAG | β-N-acetylglucosaminidase[11] | |

| 4-Methylumbelliferyl-α-L-iduronide | 4-MUI | α-L-iduronidase[5] | |

| Phosphatases | 4-Methylumbelliferyl phosphate | 4-MUP | Acid and Alkaline Phosphatase[12][13][14] |

| 6,8-Difluoro-4-methylumbelliferyl phosphate | DiFMUP | Acid Phosphatase[4] | |

| Sulfatases | 4-Methylumbelliferyl sulfate | 4-MUS | Arylsulfatases[6][8] |

| 6,8-Difluoro-4-methylumbelliferyl sulfate | DiFMUS | Arylsulfatases[8] | |

| Lipases/Esterases | 4-Methylumbelliferyl palmitate | Lipase[1] | |

| 4-Methylumbelliferyl caprylate | MU-C8 | Esterase[15] |

Quantitative Data and Kinetic Parameters

A significant advantage of umbelliferyl-based substrates is their utility in determining key enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax).[16] These parameters are crucial for characterizing enzyme-substrate interactions and for the development of enzyme inhibitors.

| Substrate | Enzyme | Km (µM) | Vmax (relative) | Optimal pH | Excitation (nm) | Emission (nm) |

| 4-MUP | Acid Phosphatase | - | - | 4.0-5.5 | ~360 | ~450 |

| 4-MUP | Alkaline Phosphatase | - | - | 9.0-10.5 | ~360 | ~450 |

| DiFMUP | Acid Phosphatase | Lower than 4-MUP | >10-fold higher signal than 4-MUP at pH 5.0[4] | 5.0 | - | - |

| 4-MUG | β-Glucuronidase | - | - | 6.8-7.5 | 362 | 445[17] |

| CMUG | β-Glucuronidase | - | >2-fold higher fluorescence than 4-MUG[18] | - | - | - |

| 4-MUS | Arylsulfatase A | - | - | 5.0 | - | - |

| DiFMUS | Arylsulfatase A | Up to 20-fold lower than 4-MUS[8] | Greater than 4-MUS[8] | 5.0-7.0 | - | - |

| 4-MUGlc | β-Glucosidase | - | - | - | 330-385 (pH dependent)[9] | 445-454[9] |

Note: Specific Km and Vmax values are highly dependent on the enzyme source, purity, and assay conditions. The data presented here are for comparative purposes.

The Michaelis-Menten model describes the relationship between the initial reaction rate and substrate concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are example protocols for common umbelliferyl-based enzyme assays.

Protocol 1: General Assay for Phosphatase Activity using 4-MUP

Materials:

-

4-Methylumbelliferyl phosphate (4-MUP) substrate solution (e.g., 1 mM in assay buffer).

-

Assay buffer: e.g., 0.1 M acetate buffer (pH 5.0) for acid phosphatase or 0.1 M glycine buffer (pH 10.4) for alkaline phosphatase.

-

Enzyme sample (e.g., purified enzyme, cell lysate, or serum).

-

Stop solution: 0.2 M NaOH or glycine-carbonate buffer (pH 10.4).

-

96-well black microplate.

-

Fluorescence microplate reader.

Procedure:

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 20 µL of the enzyme sample to the wells.

-

To initiate the reaction, add 20 µL of the 4-MUP substrate solution to each well.

-

Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

A standard curve using known concentrations of 4-MU should be prepared to quantify the amount of product formed.

Protocol 2: High-Throughput Screening for β-Glucosidase Inhibitors using 4-MUGlc

Materials:

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUGlc) substrate solution.

-

β-Glucosidase enzyme solution.

-

Assay buffer (e.g., 50 mM sodium citrate, pH 5.0).

-

Compound library dissolved in DMSO.

-

Stop solution (e.g., 0.5 M sodium carbonate).

-

384-well black microplate.

-

Automated liquid handling system.

-

Fluorescence microplate reader.

Procedure:

-

Using an automated liquid handler, dispense 1 µL of each compound from the library into the wells of the 384-well plate. Include wells with DMSO only as a negative control.

-

Add 20 µL of the β-glucosidase enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of the 4-MUGlc substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate the reaction by adding 20 µL of stop solution.

-

Read the fluorescence intensity (Ex: ~365 nm, Em: ~445 nm).

-

Wells showing a significant reduction in fluorescence compared to the negative control indicate potential inhibitors.

Applications in Drug Discovery and Diagnostics

The high sensitivity and adaptability of umbelliferyl-based assays have made them indispensable in drug discovery for high-throughput screening of enzyme inhibitors.[1][19][20][21][22] They are also widely used in clinical diagnostics and environmental monitoring. For example, 4-MUG is used for the rapid detection of E. coli in water samples through the detection of β-glucuronidase activity.[18] Similarly, 4-MUGlc is used to detect enterococci by assaying for β-glucosidase activity.[18]

Future Directions

The development of novel umbelliferyl-based substrates continues to expand the utility of this powerful technology. Efforts are focused on creating substrates with improved sensitivity, lower background fluorescence, and suitability for in vivo imaging.[18][23] The synthesis of substrates for a wider range of enzymes and the development of multiplexed assays will further solidify the role of umbelliferyl-based probes in advancing our understanding of complex biological systems.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme substrates for glycosidases (glycoside hydrolases) [gbiosciences.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scientificlabs.com [scientificlabs.com]

- 11. The use of fluorogenic substrates to measure fungal presence and activity in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. phosphatase substrate, fluorogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Untitled Document [ucl.ac.uk]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Substrate arrays for fluorescence-based enzyme fingerprinting and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. High-throughput screening, next generation sequencing and machine learning: advanced methods in enzyme engineering - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04635G [pubs.rsc.org]

- 22. Fluorogenic substrates for high-throughput measurements of endothelial lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Research Applications of 4-Methylumbelliferyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications of 4-Methylumbelliferyl Decanoate (4-MUD) in basic research. 4-MUD is a fluorogenic substrate primarily utilized for the sensitive detection of carboxylesterase and lipase activity.[1] The principle of its use lies in the enzymatic cleavage of the non-fluorescent 4-MUD molecule, which releases the highly fluorescent product, 4-methylumbelliferone (4-MU). This process allows for the continuous monitoring of enzyme activity, making it a valuable tool in various research and drug discovery contexts.

Principle of the Assay

The enzymatic assay using 4-MUD is based on a straightforward hydrolytic reaction. In its esterified form, the fluorescence of the 4-methylumbelliferyl moiety is quenched. Upon hydrolysis by a lipase or carboxylesterase, the fluorescent 4-methylumbelliferone (4-MU) is liberated. The resulting increase in fluorescence intensity, measured at an excitation wavelength of approximately 360-365 nm and an emission wavelength of around 445-450 nm, is directly proportional to the enzymatic activity.[2][3] It is important to note that the fluorescence of 4-MU is pH-dependent, with maximal fluorescence observed at a pH above 9.[4] Therefore, assay conditions and the use of stop solutions should be optimized accordingly.

Quantitative Data

For accurate and reproducible experimental design, a clear understanding of the photophysical properties of the reporter molecule and the kinetic parameters of the enzymatic reaction is essential.

Fluorescence Properties of 4-Methylumbelliferone (4-MU)

The product of the enzymatic hydrolysis of 4-MUD is 4-methylumbelliferone (4-MU), a highly fluorescent molecule. Its fluorescence characteristics are highly dependent on the pH of the solution.

| Property | Condition | Wavelength (nm) |

| Excitation Maximum | Low pH (1.97-6.72) | ~320 |

| High pH (7.12-10.3) | ~360 | |

| 0.1 M Tris pH 8.0 | 365[5] | |

| Water | 380[6] | |

| Emission Maximum | pH-dependent range | 445-455 |

| 0.1 M Tris pH 8.0 | 445[5] | |

| Water | 454[6] |

Data compiled from multiple sources.[4][5][6]

Enzyme Kinetic Parameters

| Substrate | Enzyme | Km (mM) | Vmax (µM/min) |

| 4-Methylumbelliferyl Butyrate (4-MUB) | Candida rugosa lipase | 0.46 ± 0.06 | 0.54 ± 0.03 |

| 4-Methylumbelliferyl Palmitate (4-MUP) | Human lysosomal acid lipase | Not specified | Not specified |

Data for 4-MUB from a study on Candida rugosa lipase.[7] Data for other substrates with specific enzymes are often determined empirically in individual studies.

Experimental Protocols

The following protocols provide a framework for utilizing 4-MUD in standard and high-throughput screening assays. These should be optimized for the specific enzyme and experimental conditions.

Protocol 1: Standard Lipase/Carboxylesterase Activity Assay

This protocol describes a general procedure for measuring lipase or carboxylesterase activity in a 96-well plate format.

Materials:

-

This compound (4-MUD)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2-8.0)

-

Enzyme solution (purified or cell/tissue lysate)

-

4-Methylumbelliferone (4-MU) standard

-

Stop Solution (e.g., 0.1 M Glycine-NaOH, pH 10.7)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution (10 mM): Dissolve 4-MUD in DMSO.

-

Working Substrate Solution (e.g., 100 µM): Dilute the stock solution in Assay Buffer to the desired final concentration. Prepare this solution fresh.

-

4-MU Standard Curve: Prepare a series of dilutions of 4-MU in Assay Buffer (e.g., 0-50 µM) to generate a standard curve.

-

-

Assay Setup:

-

Add 50 µL of the enzyme solution (and appropriate controls, such as a no-enzyme blank) to the wells of the microplate.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the Working Substrate Solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at the reaction temperature, protected from light.

-

-

Measurement:

-

Kinetic Assay: Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~450 nm) over time.

-

Endpoint Assay: After a fixed incubation time (e.g., 30 minutes), add 50 µL of Stop Solution to each well and measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence from the blank wells.

-

Use the 4-MU standard curve to convert the fluorescence readings into the amount of product formed (nmol).

-

Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per milligram of protein.

-

Protocol 2: High-Throughput Screening (HTS) for Lipase/Carboxylesterase Inhibitors

This protocol is designed for screening compound libraries for potential inhibitors of lipase or carboxylesterase activity.

Materials:

-

Same as Protocol 1

-

Compound library dissolved in DMSO

-

Multi-channel pipettes or automated liquid handling system

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in Protocol 1.

-

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 96- or 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Enzyme Addition:

-

Add 50 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add 50 µL of the Working Substrate Solution to all wells to start the enzymatic reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at the optimal reaction temperature and measure the fluorescence as described in Protocol 1 (typically as an endpoint assay for HTS).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive control.

-

Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).

-

Hits can then be further validated through dose-response curves to determine their IC50 values.[8]

-

Visualizations: Pathways and Workflows

Visual representations of the underlying biochemical processes and experimental procedures can greatly aid in understanding the applications of this compound.

Caption: Enzymatic hydrolysis of this compound.

Caption: General workflow for a 4-MU based enzyme assay.[9]

Caption: Role of lipases in lipid metabolism and signaling.[10][11]

References

- 1. Carboxyl ester lipase: structure-function relationship and physiological role in lipoprotein metabolism and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. abcam.com [abcam.com]

- 5. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-throughput screening of lipase inhibitors as anti-obesity drugs on liquid crystal-infused porous surfaces: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Screening of Lipase Inhibitors in Scutellaria baicalensis by Using Porcine Pancreatic Lipase Immobilized on Magnetic Core–Shell Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The Role of Metabolic Lipases in the Pathogenesis and Management of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Standard Curve Generation for 4-Methylumbelliferyl Decanoate (4-MUD) Lipase Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-Methylumbelliferyl Decanoate (4-MUD) assay is a highly sensitive method used to measure lipase activity. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, 4-MUD, by a lipase. This reaction releases the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of 4-MU formation, measured by its fluorescence, is directly proportional to the lipase activity in the sample.

To accurately quantify the amount of 4-MU produced and thus determine the enzyme activity, it is essential to generate a standard curve. This curve correlates known concentrations of 4-MU with their corresponding fluorescence intensity. This application note provides a detailed protocol for creating a reliable 4-MU standard curve for use in 4-MUD and other similar fluorometric enzyme assays.